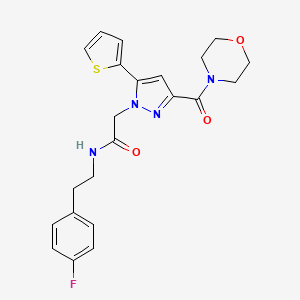

N-(4-fluorophenethyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide

Description

N-(4-fluorophenethyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide is a heterocyclic compound featuring a pyrazole core substituted with a morpholine-4-carbonyl group at position 3, a thiophen-2-yl group at position 5, and an acetamide side chain linked to a 4-fluorophenethyl moiety. This structure integrates multiple pharmacophoric elements:

- Morpholine-4-carbonyl: Enhances solubility and modulates target binding via hydrogen bonding .

- Thiophen-2-yl: Contributes to π-π stacking interactions in biological systems .

- 4-Fluorophenethyl: Improves lipophilicity and metabolic stability .

Its design aligns with trends in kinase inhibitor development, where pyrazole derivatives are explored for their conformational rigidity and binding specificity .

Properties

IUPAC Name |

N-[2-(4-fluorophenyl)ethyl]-2-[3-(morpholine-4-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O3S/c23-17-5-3-16(4-6-17)7-8-24-21(28)15-27-19(20-2-1-13-31-20)14-18(25-27)22(29)26-9-11-30-12-10-26/h1-6,13-14H,7-12,15H2,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGLNNAWDNCTCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=NN(C(=C2)C3=CC=CS3)CC(=O)NCCC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenethyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and analgesia. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy as demonstrated through various studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that integrate morpholine derivatives and thiophene rings into a pyrazole framework. The introduction of a fluorine atom in the phenethyl group is known to enhance the lipophilicity and biological activity of the compound .

Anticancer Activity

Several studies have evaluated the anticancer properties of compounds related to this compound. For instance, a series of pyrazole derivatives were tested against human cancer cell lines such as HeLa (cervical), NCI-H460 (lung), and PC-3 (prostate). The results indicated that these compounds exhibited significant cytotoxicity with IC50 values ranging from 14.62 µM to 65.41 µM, demonstrating their potential as anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(4-fluorophenethyl)... | HeLa | 14.62 |

| N-(4-fluorophenethyl)... | NCI-H460 | 15.42 |

| N-(4-fluorophenethyl)... | PC-3 | 17.50 |

The presence of the thiophene ring and morpholine moiety appears to enhance the anticancer activity, possibly due to improved interaction with cellular targets involved in proliferation and survival pathways .

Analgesic Activity

In addition to its anticancer properties, the compound has shown promise in analgesic applications. Research involving various morpholine derivatives indicated significant analgesic effects in both hot plate tests and acetic acid-induced writhing tests in mice. The latency period for pain response was notably improved with oral administration of these compounds, suggesting central analgesic activity .

The mechanisms underlying the biological activities of this compound are not fully elucidated but are believed to involve:

- Inhibition of Cancer Cell Proliferation : The compound likely interferes with key signaling pathways that promote cancer cell growth and survival.

- Modulation of Pain Pathways : Its structural components may interact with opioid receptors or other pain modulation pathways, leading to enhanced analgesic effects.

Case Studies

A notable study demonstrated the efficacy of similar pyrazole-based compounds in reducing tumor size in xenograft models. These compounds were administered at varying doses, revealing dose-dependent responses in tumor regression .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to N-(4-fluorophenethyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide. For instance, related pyrazole derivatives have shown significant growth inhibition against various cancer cell lines, suggesting that this compound may also possess similar properties. The mechanism of action is believed to involve the inhibition of specific signaling pathways critical for cancer cell proliferation and survival.

Anti-inflammatory Effects

The structural components of this compound indicate potential anti-inflammatory activity. Compounds with morpholine and thiophene groups have been previously studied for their ability to inhibit inflammatory mediators, making this compound a candidate for further investigation in the context of inflammatory diseases.

Drug Development

The unique structure of this compound positions it as a valuable scaffold for drug development. Its ability to modulate biological pathways makes it a target for optimization in various therapeutic areas, including oncology and inflammation management.

Molecular Docking Studies

In silico studies using molecular docking techniques have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that this compound could effectively interact with enzymes involved in disease processes, paving the way for its development as a lead compound in drug discovery.

Case Studies and Research Findings

Comparison with Similar Compounds

Key Observations :

- Pyrazole vs.

- Substituent Effects : Replacement of thiophen-2-yl with methyl (as in ) reduces π-stacking capacity, lowering inhibitory potency in kinase assays .

Pharmacological Activity

Limited pharmacological data are available for the target compound, but inferences can be drawn from analogues:

- Morpholine-4-carbonyl Derivatives : Compounds with this group (e.g., ) show IC₅₀ values < 100 nM in kinase inhibition assays due to interactions with ATP-binding pockets.

- Thiophene-Containing Analogues : The triazole-thiophene derivative () demonstrated moderate COX-2 inhibition (IC₅₀ = 1.2 μM), suggesting the thiophen-2-yl group may broaden target scope beyond kinases .

- 4-Fluorophenyl Moieties: Fluorinated analogues (e.g., ) exhibit improved metabolic stability (t₁/₂ > 6 hours in hepatic microsomes) compared to non-fluorinated counterparts .

Physicochemical Properties

Notable Trends:

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The target molecule can be dissected into three primary components (Figure 1):

- Pyrazole core substituted at positions 3 (morpholine-4-carbonyl) and 5 (thiophen-2-yl).

- Acetamide linker at position 1 of the pyrazole.

- 4-Fluorophenethyl amine side chain.

Key intermediates :

- 3-(Morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazole

- 2-Chloro-N-(4-fluorophenethyl)acetamide

Synthetic Routes and Methodologies

Pyrazole Core Formation

The pyrazole ring is synthesized via 1,3-dipolar cycloaddition or hydrazine-mediated cyclocondensation .

Cyclocondensation of Hydrazines with 1,3-Diketones

- React thiophen-2-carbaldehyde (1.0 eq) with morpholine-4-carbonyl chloride (1.2 eq) in dry THF under N₂.

- Add hydrazine hydrate (1.5 eq) dropwise at 0°C, then reflux for 12 hr.

- Isolate the crude product via column chromatography (EtOAc/hexane, 3:7).

Functionalization with Morpholine-4-Carbonyl

- React 5-(thiophen-2-yl)-1H-pyrazol-3-amine (1.0 eq) with morpholine-4-carbonyl chloride (1.1 eq) in DCM.

- Add triethylamine (2.0 eq) as base, stir at RT for 6 hr.

- Purify via recrystallization (ethanol/water).

Yield : 75%

Critical note : Excessive acylating agents lead to diacylation; stoichiometry must be tightly controlled.

Acetamide Linker Installation

- React 3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazole (1.0 eq) with 2-chloro-N-(4-fluorophenethyl)acetamide (1.05 eq) in DMF.

- Use NaH (1.2 eq) as base, 60°C for 8 hr.

- Isolate via filtration and wash with cold methanol.

Yield : 65%

Optimization : Microwave-assisted synthesis reduces reaction time to 30 min (yield: 70%).

Spectroscopic Characterization Data

Comparative Analysis of Synthetic Methods

Challenges and Optimization Strategies

Q & A

Q. Methodological Approach :

- Stepwise Reaction Monitoring : Use thin-layer chromatography (TLC) at each synthetic step to track intermediates and minimize side reactions .

- Solvent and Catalyst Selection : Dichloromethane (DCM) and tetrahydrofuran (THF) are common solvents, while triethylamine (TEA) is often used as a base for deprotonation . Microwave-assisted synthesis under solvent-free conditions with catalysts like fly-ash:PTS can enhance reaction efficiency .

- Purification Techniques : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity .

Q. Advanced Consideration :

- Kinetic Control : Adjust reaction temperature (e.g., reflux vs. room temperature) to favor desired pathways. For example, morpholine-4-carbonyl incorporation may require lower temperatures to prevent decomposition .

What strategies resolve contradictions in NMR and mass spectrometry data during structural validation?

Q. Methodological Answer :

- Complementary Spectroscopy : Combine -NMR, -NMR, and 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals from the fluorophenethyl and thiophene groups .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) to distinguish between isobaric impurities and the target compound .

- X-ray Crystallography : If crystalline, compare experimental and predicted bond lengths/angles (e.g., pyrazole ring planarity) to validate the structure .

Example Data Conflict :

A mismatch in -NMR integration ratios might arise from residual solvent or rotamers. Repeating the analysis in DMSO- (which resolves hydrogen bonding interactions) can clarify discrepancies .

How can computational modeling predict the compound’s interaction with biological targets?

Q. Advanced Methodology :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to kinase domains or GPCRs, focusing on the morpholine-carbonyl group’s hydrogen-bonding potential .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of the thiophene-pyrazole core in hydrophobic binding pockets .

- Pharmacophore Mapping : Identify critical features (e.g., fluorophenyl lipophilicity, pyrazole hydrogen-bond acceptors) using Schrödinger’s Phase .

Validation : Compare in silico predictions with in vitro assays (e.g., enzyme inhibition IC) to refine models .

What experimental designs are suitable for evaluating its pharmacokinetic properties?

Q. Methodological Framework :

- In Vitro ADME :

- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS for oxidative metabolites (e.g., morpholine ring oxidation) .

- In Vivo PK : Administer intravenously/orally to rodents, with serial blood sampling. Use non-compartmental analysis (NCA) to calculate , , and bioavailability .

Advanced Challenge : The fluorophenethyl group may confer high plasma protein binding, requiring equilibrium dialysis to measure free fraction .

How do researchers address stability issues during long-term storage?

Q. Best Practices :

- Condition Screening : Store lyophilized powder under argon at -80°C, with desiccants to prevent hydrolysis of the acetamide group .

- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation products via UPLC-PDA .

- Stabilizers : Add antioxidants (e.g., BHT) if thiophene oxidation is observed .

Q. Advanced Techniques :

- Kinase Profiling : Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify targets inhibited by the pyrazole-morpholine scaffold .

- Cellular Apoptosis Assays : Treat cancer cell lines (e.g., HCT-116) and measure caspase-3/7 activation via luminescence .

- Receptor Binding : Radioligand displacement assays (e.g., -labeled antagonists for GPCRs) to quantify affinity .

Contradiction Management : If in vitro activity (nM range) doesn’t translate to in vivo efficacy, evaluate blood-brain barrier penetration or metabolite interference .

How can structural analogs be rationally designed to enhance selectivity?

Q. Rational Design Workflow :

SAR Analysis : Replace the 4-fluorophenethyl group with bioisosteres (e.g., 4-chlorophenethyl) to modulate lipophilicity .

Fragment Replacement : Substitute thiophene with furan or pyrrole to alter π-π stacking interactions .

Prodrug Strategies : Introduce esterase-labile groups (e.g., acetyl) to the acetamide nitrogen for improved solubility .

Case Study : Analog with morpholine replaced by piperazine showed 3x higher solubility but reduced kinase inhibition, highlighting trade-offs .

What statistical methods are used to analyze dose-response data in preclinical studies?

Q. Methodological Guidance :

- Nonlinear Regression : Fit data to a four-parameter logistic model (Hill equation) using GraphPad Prism to calculate EC and Hill slope .

- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s test) for significance in tumor volume reduction assays .

- Bootstrap Resampling : Estimate confidence intervals for IC values when n < 6 .

Advanced Tip : Use Bayesian hierarchical models to pool data from multiple experiments and account for batch effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.